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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B156089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

chelidamic acid, a molecule of significant interest in medicinal chemistry and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and

data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of chelidamic acid
in solution. Both ¹H and ¹³C NMR data are presented below, acquired in deuterated dimethyl

sulfoxide (DMSO-d₆), a common solvent for this compound.

¹H NMR Data
The ¹H NMR spectrum of chelidamic acid in DMSO-d₆ displays a single resonance for the two

equivalent aromatic protons. The acidic protons of the carboxylic acid and hydroxyl groups are

also observed, though their chemical shifts can be broad and concentration-dependent.

Table 1: ¹H NMR Chemical Shifts of Chelidamic Acid in DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 s 2H H-3, H-5

Broad - 3H 2 x -COOH, 4-OH

Note: The chemical shifts for the acidic protons (-COOH and -OH) are highly variable and may

exchange with residual water in the solvent.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of chelidamic acid in DMSO-d₆ reveals four distinct

carbon signals, consistent with the molecule's symmetry.

Table 2: ¹³C NMR Chemical Shifts of Chelidamic Acid in DMSO-d₆[1]

Chemical Shift (δ) ppm Assignment

~174.1 C-4

~164.5 C-7 (Carboxylic Acid)

~148.8 C-2, C-6

~118.2 C-3, C-5

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in

chelidamic acid. The spectrum is typically acquired using a potassium bromide (KBr) pellet or

as a nujol mull. The key absorption bands are characteristic of the carboxylic acid, hydroxyl,

and pyridinone moieties.

Table 3: Characteristic IR Absorption Bands of Chelidamic Acid (KBr Pellet)[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 (broad) Strong
O-H stretch (carboxylic acid

and phenol)

~1720 Strong C=O stretch (carboxylic acid)

~1640 Strong C=O stretch (pyridinone)

~1600, ~1450 Medium
C=C and C=N stretching

(aromatic ring)

~1250 Medium
C-O stretch (carboxylic

acid/phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of chelidamic acid, typically in a polar solvent like ethanol or methanol,

reveals absorption bands corresponding to electronic transitions within the aromatic system. A

study on pyridinedicarboxylic acids provides insight into the expected spectral characteristics.

[3]

Table 4: UV-Vis Absorption Maxima (λmax) of Chelidamic Acid in Ethanol

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Electronic Transition

~280 Not Reported π → π

~310 Not Reported n → π

Note: The exact λmax and ε values can be influenced by the solvent and pH of the solution.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh approximately 10-20 mg of chelidamic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire the spectrum at room temperature.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR:

Acquire a proton-decoupled spectrum.

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of chelidamic acid with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:
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Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in a suitable holder in the spectrometer's sample beam.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of chelidamic acid of a known concentration (e.g., 1 mg/mL) in a

UV-grade solvent such as ethanol or methanol.

Dilute the stock solution to an appropriate concentration to ensure the absorbance falls

within the linear range of the instrument (typically 0.1 - 1.0 AU).

Instrumentation and Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Procedure:

Use a pair of matched quartz cuvettes (typically 1 cm path length).

Fill the reference cuvette with the pure solvent.

Fill the sample cuvette with the prepared chelidamic acid solution.

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques in characterizing chelidamic
acid.
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General workflow for spectroscopic analysis of Chelidamic acid.
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Relationship between spectroscopic data and molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/figure/H-NMR-spectra-at-different-acidities_fig2_362297620
https://www.chemicalbook.com/SpectrumEN_138-60-3_IR1.htm
https://www.semanticscholar.org/paper/The13C-NMR%2C-UV-and-IR-absorption-spectra-of-acids-Wasylina-Kucharska/1ffdbb251d3a42fbcaf8ed15d9b31bf21036455e
https://www.semanticscholar.org/paper/The13C-NMR%2C-UV-and-IR-absorption-spectra-of-acids-Wasylina-Kucharska/1ffdbb251d3a42fbcaf8ed15d9b31bf21036455e
https://www.benchchem.com/product/b156089#spectroscopic-data-of-chelidamic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b156089#spectroscopic-data-of-chelidamic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b156089#spectroscopic-data-of-chelidamic-acid-nmr-ir-uv-vis
https://www.benchchem.com/product/b156089#spectroscopic-data-of-chelidamic-acid-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156089?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

